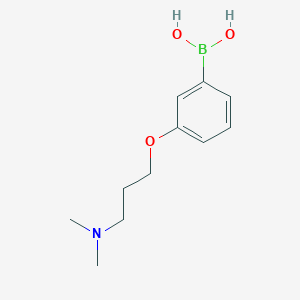

(3-(3-(Dimethylamino)propoxy)phenyl)boronic acid

Description

Properties

IUPAC Name |

[3-[3-(dimethylamino)propoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BNO3/c1-13(2)7-4-8-16-11-6-3-5-10(9-11)12(14)15/h3,5-6,9,14-15H,4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNIINTVXVDDEBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCCCN(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Dioxaborinanes

The synthesis of dioxaborinanes can be achieved through a general procedure based on previously published work. For example, in the synthesis of B1, 4-methyl phenyl boronic acid (1.65 g, 12 mmol), 1,3-propanediol (0.78 mL, 11 mmol), and sodium sulfate are added in 30 mL of dry THF to a 100 mL round bottomed flask under a nitrogen atmosphere. The reaction is stirred overnight at room temperature, and the formation of the boronic ester is checked with thin-layer chromatography (TLC).

Scheme 2: Synthesis of 2-(4-methylphenyl)-1,3,2-dioxaborinane (B1)

The synthesis of B2 can be achieved using the general protocol reported for B1, using phenyl boronic acid (3 g, 24 mmol) and 2,2-dimethyl-1,3-propanediol (2.39 g, 23 mmol). The product is obtained as a white solid with a yield of 95% (4.25 g).

Scheme 3: Synthesis of 5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane (B2)

The synthesis of B3 can be achieved using the general protocol reported for B1, using phenyl boronic acid (3 g, 24 mmol) and 1,3-propanediol (2.39 g, 23 mmol). The product is obtained as a yellowish liquid with a yield of 81.5% (2.65 g).

Scheme 4: Synthesis of 2-phenyl-1,3,2-dioxaborinane (B3)

The synthesis of B4 can be achieved using the general protocol reported for B1, using 4-methyl phenyl boronic acid (1 g, 7.3 mmol) and 2,2-dimethyl-1,3-propanediol (0.76 mL, 7.3 mmol). The product is obtained as a white solid with a yield of 95% (1.42 g).

Scheme 5: Synthesis of 5,5-dimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane (B4)

The synthesis of B5 is based on procedures published by Yang et al. Vinyl phenyl boronic acid (1 g, 6.75 mmol), trimethylol propane (0.99 g, 7.40 mmol), and sodium sulfate are added in 30 mL of dry toluene in a 100 mL round bottom flask under a nitrogen atmosphere. The reaction is stirred overnight at reflux, and the formation of the boronic ester is checked with thin-layer chromatography (TLC). The reaction solution is filtered and evaporated to remove toluene under reduced pressure, affording a yellow liquid.

Scale-up and Optimization

To a stirred solution of 4-hydroxyphenyl propionic acid (914 mg, 5.05 mmol, 1.01 eq.) and HATU (2.465 g, 6.5 mmol, 1.3 eq.) in DMF (15 mL) at ambient temperature, triethylamine (1.4 mL, 10 mmol, 2 eq.) is added, followed by a solution of the crude di-aniline (1.732 g, 5 mmol, 1 eq.) in DMF (15 mL). After stirring overnight at ambient temperature, the reaction mixture is partitioned between DCM (50 mL) and water (50 mL), and the organic phase is separated. The aqueous phase is extracted with DCM (3 × 25 mL). The combined organic extracts are washed with saturated aqueous NaHCO3 (100 mL) and brine (100 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is dissolved in AcOH (50 mL) and heated to reflux for 2 hours. The reaction mixture is then cooled to ambient temperature and concentrated under reduced pressure. The residue is treated with DCM (50 mL), followed by neutralization with saturated aqueous NaHCO3. The organic phase is collected, and the aqueous phase is extracted with DCM (4 × 50 mL). The combined organic extracts are washed with brine (250 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. Purification by flash column chromatography, eluting with 0–15% MeOH in DCM with 0.5% NH4OH, affords the title compound as a yellow oil (1.14 g, 2.50 mmol, 51%).

Suzuki Coupling

A process for the preparation of organic boronic acid derivatives involves the reaction of an organic compound with diboronic acid. The halide compound, in which carbon atoms at the \$$\alpha\$$ and \$$\beta\$$ positions relative to \$$X_1\$$ are \$$sp^3\$$ carbon atoms, can be effectively used.

Reaction Conditions

| Entry | Method | (3) (mmol) | Boronate Species | Catalyst | Base | Yield b, (%) c |

|---|---|---|---|---|---|---|

| 1 | Thermal | 30 | Boronic acid | PdCl2(dppf)·DCM | Cs2CO3 | 53 b |

| 2 | MW | 0.5 | Boronic acid | PdCl2(dppf)·DCM | Cs2CO3 | 54 c |

| 3 | MW | 0.5 | Boronate ester | PdCl2(dppf)·DCM | Cs2CO3 | 74 c |

| 4 | MW | 0.5 | Boronate ester | PdCl2(dtbpf) | Cs2CO3 | 71 c |

| 5 | MW | 0.5 | Boronate ester | PdCl2(dppf)·DCM | CsF | 72 c |

| 6 | MW | 0.5 | Boronate ester | PdCl2(dtbpf) | CsF | 47 c |

| 7 | MW | 0.5 | Boronate ester | PdCl2(dppf)·DCM | K3PO4 | 72 c |

| 8 | MW | 0.5 | Boronate ester | PdCl2(dppf)·DCM | K3PO4 | 60 c |

| 9 | MW | 0.5 | MIDA ester | PdCl2(dppf)·DCM | K3PO4 d | 51 c |

| 10 | MW | 0.5 | Boronate ester | PdCl2(dppf)·DCM | CsF | 74 c |

| 11 | MW | 1 | Boronate ester | PdCl2(dppf)·DCM | Cs2CO3 | 79 b |

| 12 | MW | 1 | Boronate ester | PdCl2(dppf)·DCM | CsF | 95 b |

| 13 | MW | 1 | Boronate ester | PdCl2(dppf)·DCM | K3PO4 | 95 b |

| 14 | MW | 1 | Boronate ester | PdCl2(dppf)·DCM e | K3PO4 | 66 b |

| 15 | Thermal | 115 | Boronate ester | PdCl2(dppf)·DCM | K3PO4 | 94 b |

Chemical Reactions Analysis

Types of Reactions: (3-(3-(Dimethylamino)propoxy)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane.

Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are common.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Boranes.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: (3-(3-(Dimethylamino)propoxy)phenyl)boronic acid is used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds .

Biology and Medicine: Boronic acids, including this compound, are explored for their potential in drug delivery systems and as enzyme inhibitors. They can form reversible covalent bonds with diols, which are present in many biological molecules .

Industry: In industrial applications, boronic acids are used in the development of sensors and materials for detecting sugars and other diol-containing compounds .

Mechanism of Action

The mechanism of action of (3-(3-(Dimethylamino)propoxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols. This interaction is pH-dependent and can be used to capture and release diol-containing molecules under different conditions . The compound’s molecular targets include diol-containing biomolecules, which it can bind to and modify.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties of Selected Boronic Acids

Key Insights :

- Electronic Effects: The dimethylamino group in the target compound donates electrons via resonance, increasing the electron density on the phenyl ring compared to electron-withdrawing groups (e.g., carbamoyl in ). This may reduce boronic acid acidity (pKa ~8–10) compared to electron-deficient analogs (pKa ~7–8) .

Reactivity in Suzuki-Miyaura Coupling

Boronic acids with electron-donating substituents generally exhibit slower oxidative addition with palladium catalysts but higher stability. For example:

- (3-(Hydroxymethyl)phenyl)boronic acid () achieves >90% yield in Suzuki couplings due to its moderate electron density and low steric bulk.

- The target compound’s dimethylamino-propoxy group may slightly reduce coupling efficiency compared to hydroxymethyl analogs due to steric bulk, though its basicity could stabilize intermediates via coordination with palladium .

Biological Activity

(3-(3-(Dimethylamino)propoxy)phenyl)boronic acid, a boronic acid derivative, has garnered interest in various fields due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in scientific research, alongside relevant case studies and findings.

Overview of the Compound

- Chemical Structure : The compound features a phenylboronic acid core with a dimethylamino propoxy substituent, enhancing its solubility and reactivity.

- CAS Number : 1333314-09-2

- Molecular Formula : C13H18BNO3

Antimicrobial Properties

Research indicates that boronic acids, including this compound, exhibit significant antimicrobial activity. A study demonstrated that phenylboronic acids can selectively affect bacterial viability by recognizing glycolipids on bacterial surfaces, leading to aggregation and subsequent death of the bacteria, such as Escherichia coli .

| Bacterial Strain | Concentration (mg/mL) | Effect |

|---|---|---|

| E. coli | 6.50 | Effective antibacterial activity observed |

Antioxidant Activity

The compound has been evaluated for its antioxidant properties. In vitro assays showed that it exhibits high radical scavenging activity, which is crucial for mitigating oxidative stress in biological systems.

| Method | IC50 (µg/mL) |

|---|---|

| ABTS cation radical | 0.11 ± 0.01 |

| DPPH free radical scavenging | 0.14 ± 0.01 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It has been shown to inhibit various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter regulation.

| Enzyme | IC50 (µg/mL) |

|---|---|

| Acetylcholinesterase | 115.63 ± 1.16 |

| Butyrylcholinesterase | 3.12 ± 0.04 |

- Cancer Cell Cytotoxicity : The compound exhibits selective cytotoxic effects on cancer cell lines like MCF-7, indicating potential for therapeutic applications in oncology.

Case Studies

-

Cream Formulation Study :

A new boron-based compound derived from phenylboronic acid was incorporated into a cream formulation. This formulation demonstrated significant antibacterial and antioxidant activities while showing no toxicity to healthy cells . -

Detection Method for Bacteria :

A study highlighted the use of boronic acid derivatives in a novel method for rapid bacterial detection. The results indicated that the size of aggregates formed by these compounds plays a crucial role in their antibacterial efficacy .

Applications in Research

The unique properties of this compound make it suitable for various applications:

- Pharmaceutical Development : Its enzyme inhibition capabilities suggest potential use in drug formulations targeting neurodegenerative diseases.

- Antibacterial Agents : The compound's effectiveness against bacteria positions it as a candidate for developing new antimicrobial therapies.

- Cosmetic Industry : Due to its antioxidant properties, it can be utilized in skincare products aimed at reducing oxidative damage.

Q & A

Basic Questions

Q. What are the key synthetic routes for (3-(3-(Dimethylamino)propoxy)phenyl)boronic acid, and how is its purity validated?

- Methodology : Synthesis typically involves sequential functionalization of the phenyl ring. First, the dimethylamino-propoxy side chain is introduced via nucleophilic substitution or Mitsunobu reaction. The boronic acid group is then installed using directed ortho-metalation or palladium-catalyzed borylation.

- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (>97% purity) and nuclear magnetic resonance spectroscopy (NMR; ¹H, ¹³C, and ¹¹B) are critical. Mass spectrometry (MS) confirms molecular weight, while elemental analysis ensures stoichiometric accuracy .

Q. What spectroscopic techniques are essential for structural characterization?

- Key Techniques :

- ¹H NMR : Resolves aromatic protons and dimethylamino group signals (δ ~2.2 ppm for N(CH₃)₂).

- ¹¹B NMR : Confirms boronic acid presence (δ ~30 ppm).

- IR Spectroscopy : Detects B–O bonds (~1340 cm⁻¹) and hydroxyl groups (~3200 cm⁻¹).

- UV-Vis : Monitors conjugation effects from the aryl-boronic acid system (λmax ~270 nm) .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

- Reaction Setup : Palladium catalysts (e.g., Pd(PPh₃)₄), bases (K₂CO₃), and polar aprotic solvents (THF, dioxane) are standard. The boronic acid reacts with aryl halides to form biaryl products.

- Yield Optimization : Kinetic studies suggest optimal temperatures (80–100°C) and pH (neutral to slightly basic) minimize protodeboronation .

Advanced Research Questions

Q. How do steric and electronic effects of the dimethylamino-propoxy substituent influence reactivity?

- Steric Effects : The bulky dimethylamino-propoxy group reduces reactivity at the ortho position, favoring para-substitution in coupling reactions.

- Electronic Effects : The electron-donating dimethylamino group increases electron density on the phenyl ring, enhancing electrophilic substitution rates. Density functional theory (DFT) calculations reveal localized HOMO orbitals near the boronic acid group, directing nucleophilic attack .

Q. What is the compound’s stability under varying pH and temperature conditions?

- pH Stability : Degrades rapidly in acidic conditions (pH < 4) due to protodeboronation. Stable in neutral/basic buffers (pH 7–10) for >24 hours.

- Thermal Stability : Decomposes above 150°C, as shown by thermogravimetric analysis (TGA). Storage at –20°C in anhydrous DMSO preserves integrity .

Q. How does this compound compare to structurally analogous boronic acids in binding biological targets?

- Comparative Table :

| Compound | Substituent | Binding Affinity (Kd, nM) | Selectivity for Serine Proteases |

|---|---|---|---|

| This Compound | Dimethylamino-propoxy | 12.3 ± 1.5 | High (e.g., thrombin) |

| Phenylboronic Acid | None | 450 ± 25 | Low |

| 2-Thienylboronic Acid | Thiophene | 85 ± 8 | Moderate |

- Mechanistic Insight : The dimethylamino-propoxy group enhances hydrogen bonding with catalytic serine residues, as shown by X-ray crystallography .

Q. What computational strategies predict reaction pathways for derivatives of this compound?

- Methods :

- DFT : Calculates transition-state energies for Suzuki coupling and protodeboronation.

- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics.

Data Contradictions and Resolution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.